An In-depth Technical Guide to the Physicochemical Properties of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine, a fluorinated benzimidazole derivative of significant interest to the pharmaceutical and life sciences sectors. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues, computational predictions, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. The guide details theoretical and practical considerations for key parameters including molecular structure, solubility, pKa, lipophilicity (logP), and stability. Furthermore, it outlines detailed protocols for the synthesis and characterization of this compound, employing techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a foundational resource to facilitate further research and application of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine in drug discovery and development.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically successful drugs with a wide range of biological activities, including antiviral, anticancer, and anthelmintic properties. The introduction of a fluorine atom into the benzimidazole ring system, as seen in 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine, can profoundly influence the molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can alter a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced potency, improved selectivity, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making fluorinated benzimidazoles a compelling area of research for the development of novel therapeutics. This guide will provide an in-depth exploration of the key physicochemical characteristics of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine, offering valuable insights for its application in research and drug development.
Molecular Structure and Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While experimental data for 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine is not extensively available in the public domain, we can infer and estimate these properties based on data from closely related compounds and computational predictions.
Table 1: Summary of Physicochemical Properties of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine and Related Analogues
| Property | 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine (Predicted/Estimated) | (1H-benzo[d]imidazol-2-yl)methanamine (Experimental/Predicted) | Data Type |
| Molecular Formula | C₈H₈FN₃ | C₈H₉N₃ | - |
| Molecular Weight | 165.17 g/mol | 147.18 g/mol | - |
| Melting Point (°C) | Not available | 101.5[1] | Experimental |
| Boiling Point (°C) | Not available | 384.3 ± 25.0 (Predicted)[1] | Predicted |
| pKa | ~11-12 (Estimated) | 12.24 ± 0.29 (Predicted)[1] | Predicted |
| logP | ~1.5 (Estimated) | Not available | - |
| Aqueous Solubility | Predicted to be sparingly soluble | Not available | - |
Note: Predicted values are derived from computational models and data from analogous compounds and should be confirmed by experimental analysis.
Melting and Boiling Point
Acid Dissociation Constant (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. The benzimidazole ring contains two nitrogen atoms, one of which is basic (the imine nitrogen) and the other is part of the aromatic system. The aminomethyl substituent introduces an additional basic primary amine. The predicted pKa of the non-fluorinated analogue is 12.24 ± 0.29, which is likely attributable to the protonated amine.[1] The electron-withdrawing nature of the fluorine atom at the 5-position is expected to slightly decrease the basicity of the benzimidazole nitrogens and the exocyclic amine, resulting in a slightly lower pKa for 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine compared to its non-fluorinated counterpart.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key factor in predicting its membrane permeability and overall pharmacokinetic behavior. While an experimental logP for the target molecule is unavailable, the introduction of a fluorine atom generally increases lipophilicity. Therefore, it is expected that 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine will have a higher logP than its non-fluorinated analogue.
Aqueous Solubility
The aqueous solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. The presence of ionizable groups (the benzimidazole nitrogens and the primary amine) suggests that the solubility of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine will be pH-dependent. At physiological pH, a significant portion of the molecules will be protonated, which should enhance aqueous solubility. However, the overall solubility is also influenced by the lipophilic benzimidazole core.
Synthesis and Characterization
A robust and reproducible synthetic route is essential for the further investigation of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine. The following section outlines a plausible synthetic pathway and the analytical techniques required for its characterization.
Synthetic Pathway
A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2]
Caption: Proposed synthetic pathway for 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine.
Experimental Protocol:
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To a round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and glycine (1.2 eq).
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Add a suitable solvent, such as toluene or a high-boiling point alcohol.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid and wash with a non-polar solvent (e.g., hexane) to remove impurities.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.
HPLC is a fundamental technique for assessing the purity of the synthesized compound and for monitoring reaction progress. A reversed-phase HPLC method is generally suitable for benzimidazole derivatives.[3][4]
Experimental Protocol:
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm and 280 nm for benzimidazoles).
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Caption: A typical workflow for HPLC analysis.
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules. The mass spectrum of the non-fluorinated analogue shows a prominent molecular ion peak (M+) and a protonated molecular ion peak (MH+).[1]
¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized compound. The spectra of the non-fluorinated analogue have been reported and can serve as a reference for interpreting the spectra of the fluorinated derivative.[1] The introduction of the fluorine atom will result in characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to H-F and C-F coupling.
Stability Profile
The stability of a drug candidate under various conditions is a critical factor for its development and formulation.
Thermal Stability
Fluorinated organic compounds often exhibit enhanced thermal stability. It is anticipated that 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine will be a thermally stable solid at room temperature. Thermogravimetric analysis (TGA) can be employed to determine its decomposition temperature.
Hydrolytic Stability
The benzimidazole ring is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, the imidazole ring can be susceptible to cleavage. The stability of the aminomethyl side chain should also be considered. The hydrolytic stability can be assessed by incubating the compound in aqueous solutions at different pH values and temperatures, followed by analysis of the remaining compound and any degradation products by HPLC.
Potential Biological Significance and Signaling Pathways
Benzimidazole derivatives are known to interact with a variety of biological targets. The introduction of a fluorine atom can modulate these interactions. For instance, fluorinated benzimidazoles have shown promise as antimicrobial and anticancer agents. Some benzimidazole-containing drugs are known to target tyrosine kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
This diagram illustrates a potential mechanism of action where 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine could act as an inhibitor of a receptor tyrosine kinase, thereby disrupting downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for investigation in cancer therapy.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine. While direct experimental data is limited, this guide has leveraged data from analogous compounds and computational predictions to build a foundational understanding of this molecule. The outlined synthetic and analytical protocols provide a clear path for researchers to produce and characterize this compound with high purity. The discussion of its stability and potential biological activity highlights its promise as a scaffold for the development of novel therapeutic agents. Further experimental validation of the predicted properties is crucial and will undoubtedly pave the way for new discoveries and applications of this and other fluorinated benzimidazole derivatives in the field of drug discovery.
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